Urotensin I - 9047-54-5

Urotensin I

Catalog Number: EVT-466997
CAS Number: 9047-54-5
Molecular Formula: C106H177N35O35S
Molecular Weight: 2533.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Urotensin I involves several steps, including extraction, purification, and chemical synthesis. Initially, Urotensin I was isolated using chromatographic techniques from the urophysis of the white sucker. The extraction process typically employs mild acidic conditions to prevent degradation of the peptide. Once isolated, various methods such as solid-phase peptide synthesis can be utilized to produce synthetic versions of Urotensin I.

In one study, the partial sequence of Urotensin I was synthesized chemically, confirming that synthetic versions lacked certain biological activities found in native peptides, such as hypotensive effects . The complete synthesis requires careful control of parameters like temperature and pH to maintain peptide integrity.

Molecular Structure Analysis

Urotensin I has a complex molecular structure characterized by a specific sequence of amino acids. The 41-residue structure features several key motifs that are critical for its biological activity. The sequence identity between Urotensin I and other related peptides reveals common structural elements that may play roles in receptor binding and activation.

The molecular formula for Urotensin I is C₁₉H₂₄N₄O₄S, and its molecular weight is approximately 396.54 g/mol. Structural analyses using techniques such as mass spectrometry and nuclear magnetic resonance have provided insights into its conformation in solution, which is essential for understanding its interactions with receptors .

Chemical Reactions Analysis

Urotensin I participates in various biochemical reactions primarily through its interaction with specific receptors in target tissues. These interactions lead to downstream signaling cascades that affect vascular tone and blood pressure regulation. Notably, Urotensin I has been shown to induce vasodilation in certain vascular beds while also exhibiting contractile effects on smooth muscle tissues.

The peptide's activity can be influenced by post-translational modifications such as amidation at the C-terminus, which is crucial for its biological efficacy . Additionally, studies have indicated that synthetic analogs may not fully replicate the native peptide's activity due to differences in their chemical structure.

Mechanism of Action

The mechanism of action of Urotensin I primarily involves its binding to specific receptors known as G protein-coupled receptors (GPCRs), particularly the urotensin II receptor. Upon binding, a conformational change occurs in the receptor that activates intracellular signaling pathways, leading to increased intracellular calcium levels and subsequent smooth muscle contraction or relaxation depending on the tissue type.

Research indicates that Urotensin I can influence both vasodilation and vasoconstriction through different signaling pathways, including those involving phospholipase C and protein kinase C activation. These pathways are essential for mediating the physiological effects observed with Urotensin I administration .

Physical and Chemical Properties Analysis

Urotensin I exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 396.54 g/mol
  • Solubility: Highly soluble in aqueous solutions at physiological pH.
  • Stability: Sensitive to degradation by proteolytic enzymes; stability can be enhanced through specific modifications during synthesis.
  • Optical Rotation: An optical rotation value of -74.3° was recorded in 1% acetic acid solution .

These properties are crucial for understanding how Urotensin I behaves in biological systems and how it can be effectively utilized in research and therapeutic applications.

Applications

Urotensin I has garnered interest for its potential applications in various fields:

  • Cardiovascular Research: Given its role in regulating blood pressure, Urotensin I is studied for potential therapeutic targets in hypertension and other cardiovascular diseases.
  • Neurobiology: As a neuropeptide, it may play roles in stress responses and neuroendocrine functions.
  • Pharmacology: Synthetic analogs of Urotensin I are being explored for their pharmacological properties and potential use as therapeutic agents.
Historical Discovery & Phylogenetic Context

Early Identification in Teleost Urophysis: Lederis-Bern Collaborative Milestones

Urotensin I (UI) was first isolated in 1982 from the urophysis (caudal neurosecretory organ) of the white sucker (Catostomus commersoni) by Lederis and colleagues. This discovery identified UI as a 41-amino acid peptide with a C-terminal amidation, structurally distinct from other known hormones [2] [10]. The urophysis—found only in teleost fish—functions as a neuroendocrine hub analogous to the hypothalamic-pituitary system, releasing UI into circulation to regulate osmotic and cardiovascular functions [1] [6]. Collaborative work between Lederis and biologist Howard A. Bern revealed UI’s potent vasoactive and osmoregulatory roles in fish. Bern’s investigations demonstrated that UI could modulate ion transport across teleost urinary bladders and gills, establishing its function in maintaining fluid homeostasis [6]. By the late 1980s, the Lederis-Bern partnership had developed the first antibody assays for UI, enabling the mapping of its distribution within the caudal neurosecretory neurons and their projections to the urophysis [1] [6].

Table 1: Key Milestones in Urotensin I Discovery

YearDiscoverySignificance
1982Isolation from white sucker urophysisFirst structural characterization of UI
1985Osmoregulatory function establishedUI shown to alter NaCl absorption in tilapia
1990sAntibody-based localization in CNSConfirmed UI synthesis in caudal neurosecretory cells
2000sIdentification in non-teleost vertebratesUI orthologs found in elasmobranchs and Agnatha

Evolutionary Lineage: Relationship to CRH, Sauvagine, and Urocortin Family

UI belongs to the corticotropin-releasing factor (CRF) superfamily, which includes CRH, sauvagine (amphibian skin peptide), and mammalian urocortins (Ucns). Phylogenetic analyses reveal that UI shares 63% sequence homology with human urocortin I (Ucn I) and 45% with CRH, indicating a common ancestral gene predating vertebrate divergence [2] [7] [9]. Two paralogous lineages arose from gene duplication events:

  • Lineage 1: CRH (present in all vertebrates)
  • Lineage 2: UI/Ucn/sauvagine (diverged early in chordate evolution) [5] [7]

Sauvagine—isolated from frog skin—exhibits stronger functional similarity to UI than to CRH, particularly in its hypotensive effects and ability to stimulate ACTH release. This supports the theory that UI and sauvagine represent orthologous peptides in fish and amphibians, respectively [3] [9]. Mammalian urocortins (Ucn I, II, III) are direct evolutionary descendants of fish UI, with Ucn I retaining high affinity for CRH receptors and roles in stress response [1] [7].

Table 2: Sequence and Functional Homology of CRF Family Peptides

PeptideOriginHomology vs. UIKey Shared Functions
Urocortin IMammals63%ACTH secretion, anxiety regulation
SauvagineAmphibians~60%Vasodilation, ACTH release
CRHVertebrates45%HPA axis activation, stress response
Urotensin ITeleost fish100%Osmoregulation, cardiovascular control

Comparative Endocrinology: UI as a Model for Vertebrate Neuropeptide Evolution

The UI system provides a window into neuroendocrine evolution for three key reasons:

  • Caudal Neurosecretory System (CNSS) Conservation: UI synthesis occurs in the CNSS of all fish lineages, from agnathans (e.g., lamprey) to teleosts. Even in elasmobranchs lacking a discrete urophysis, UI is produced in diffuse caudal neurons, suggesting this system predates teleost evolution [6] [7].
  • Functional Diversification: While UI’s primary role in fish is osmoregulation (e.g., stimulating ion uptake in seawater-adapted flounder), its orthologs in mammals (Ucns) regulate stress responses and reproduction. This reflects neofunctionalization after gene duplication [5] [10].
  • Receptor Cross-Reactivity: UI binds both CRH-R1 and CRH-R2 receptors in vertebrates. In salmonids, UI activates CRH-R1 in the pituitary to trigger cortisol release—demonstrating functional overlap with CRH pathways [7] [10].

Recent studies in the olive flounder (Paralichthys olivaceus) reveal dynamic UI expression in ovarian follicles, peaking during mid-vitellogenesis (Stage III). This stage-specific pattern—regulated by gonadotropins (hCG) and the maturation-inducing steroid DHP—suggests co-option of UI signaling for reproductive control in advanced teleosts [10].

Table 3: Evolutionary Adaptations of UI Signaling Across Vertebrates

TaxonSynthesis SitePrimary FunctionsReceptor Affinity
Teleost fishUrophysis, caudal neuronsOsmoregulation, cardiovascular controlCRH-R1 > CRH-R2
AmphibiansBrain, skin (sauvagine)Vasodilation, diuresisCRH-R2 dominant
MammalsBrain, peripheral tissuesStress response, appetite suppressionCRH-R2 (Ucn II/III)

Concluding Synthesis

Urotensin I exemplifies how ancestral peptide systems were repurposed during vertebrate evolution. Its journey from a teleost-specific "urophysial hormone" to a recognized member of the CRH superfamily underscores the power of comparative endocrinology in decoding neuroendocrine complexity. Future studies should resolve how gene duplication events enabled functional divergence between UI and CRH lineages, particularly in adapting to terrestrial stressors [5] [7] [9].

Properties

CAS Number

9047-54-5

Product Name

Urotensin I

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C106H177N35O35S

Molecular Weight

2533.8 g/mol

InChI

InChI=1S/C106H177N35O35S/c1-12-52(8)83(141-95(168)61(21-17-40-121-106(117)118)126-86(159)54(10)123-87(160)57(108)36-41-177-11)103(176)134-65(29-34-79(151)152)94(167)137-70(45-74(110)144)101(174)132-64(28-33-78(149)150)92(165)128-59(19-15-38-119-104(113)114)90(163)131-63(27-32-77(147)148)93(166)130-62(26-31-73(109)143)88(161)124-53(9)85(158)122-48-76(146)125-67(42-49(2)3)97(170)138-71(46-75(111)145)100(173)129-60(20-16-39-120-105(115)116)89(162)127-58(18-13-14-37-107)91(164)136-69(44-55-22-24-56(142)25-23-55)99(172)135-68(43-50(4)5)98(171)139-72(47-81(155)156)102(175)133-66(30-35-80(153)154)96(169)140-82(51(6)7)84(112)157/h22-25,49-54,57-72,82-83,142H,12-21,26-48,107-108H2,1-11H3,(H2,109,143)(H2,110,144)(H2,111,145)(H2,112,157)(H,122,158)(H,123,160)(H,124,161)(H,125,146)(H,126,159)(H,127,162)(H,128,165)(H,129,173)(H,130,166)(H,131,163)(H,132,174)(H,133,175)(H,134,176)(H,135,172)(H,136,164)(H,137,167)(H,138,170)(H,139,171)(H,140,169)(H,141,168)(H,147,148)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t52-,53-,54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,82-,83-/m0/s1

InChI Key

PSHRXNWYHPYFQX-OXFOZPMTSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)N

Synonyms

urotensin I

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.